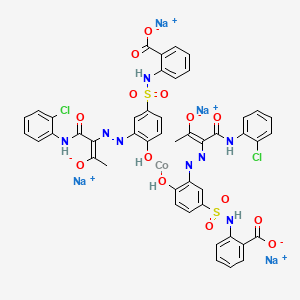

Cobaltate(4-), bis(2-(((3-((1-(((2-chlorophenyl)amino)carbonyl)-2-(oxo-kappaO)propyl)azo-kappaN1)-4-(hydroxy-kappaO)phenyl)sulfonyl)amino)benzoato(3-))-, tetrasodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

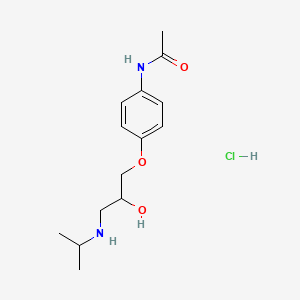

Acid Yellow 220 is a chemical compound with the formula C46H34Cl2CoN8Na4O14S2 . It is a yellow powder substance with good solubility . It is usually prepared by synthetic chemistry .

Molecular Structure Analysis

The molecular formula of Acid Yellow 220 is C46H34Cl2CoN8Na4O14S2 . The molecular weight is 1137.75 . The exact structure of Acid Yellow 220 is complex and involves a 1:2 cobalt:ligand complex .

Physical And Chemical Properties Analysis

Acid Yellow 220 appears as an orange powder . It has a high solubility in water . The tinting strength is approximately 200±3% , and it has a moisture content of less than or equal to 5% .

Scientific Research Applications

1. Use in Biosorption Studies

Acid Yellow 220 (AY 220) has been extensively studied in biosorption research. For instance, pine leaves, an agricultural residue, were evaluated as a natural biosorbent for AY 220 removal from aqueous solutions. The study found that pine leaves could effectively remove AY 220, indicating their potential as an alternative biosorbent for eliminating this dye from water sources (Deniz & Karaman, 2011). Similarly, another study focused on the biosorption of AY 220 using non-living aerobic granular sludge, demonstrating its efficacy as a low-cost alternative for dye removal (Gao et al., 2010).

2. Electrocoagulation in Dye Removal

Electrocoagulation (EC) has been researched for its effectiveness in removing dyes like AY 220 from colored wastewaters. A study examining the removal of AY 220 through EC found it to be an efficient method for dye elimination, with specific focus on parameters like current density and pH (Pajootan et al., 2012). Another study investigated the decolorization of AY 220 using the EC process and evaluated the specific electrical energy consumption, optimizing operational parameters for efficient color removal (Daneshvar et al., 2007).

3. Nanocomposite Materials for Dye Removal

Research into nanocomposite materials for heavy metal and dye removal from aqueous solutions has also involved AY 220. A study developed porous hydroxyapatite (HAp) polymer nanocomposites using chitosan and carboxymethyl cellulose for the removal of AY 220, showing high adsorption capacity (Manatunga et al., 2016).

4. Photocatalytic Degradation Studies

AY 220 has been used in photocatalytic degradation studies. For instance, the potential of ZnO as a photocatalyst for the degradation of AY 220 was explored, revealing substantial reductions in color and chemical oxygen demand (Behnajady et al., 2006).

Safety and Hazards

Acid Yellow 220 may cause an allergic skin reaction and serious eye irritation . It is very toxic to aquatic life with long-lasting effects . In case of skin contact, wash off immediately and seek medical help if necessary . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While specific future directions for Acid Yellow 220 are not mentioned in the available literature, it is part of ongoing research in areas such as environmental remediation . For instance, Acid Yellow 220 has been used in studies exploring the removal of heavy metals and dyes from aqueous solutions .

Mechanism of Action

Target of Action

It is widely used as a dye, suggesting that its targets could be various types of fibers such as wool, silk, and nylon .

Result of Action

The primary result of Acid Yellow 220’s action is the imparting of color to various types of fibers. It is known for its excellent leveling and stripping properties, making it widely used for dyeing and printing wool, silk, and nylon .

Action Environment

The action, efficacy, and stability of Acid Yellow 220 can be influenced by various environmental factors. For instance, it has good solubility in water but lower solubility in organic solvents . It also has good stability with respect to light and heat .

Biochemical Analysis

Cellular Effects

It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of the compound can vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors, and can potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, and can potentially affect its localization or accumulation .

Subcellular Localization

It is known that the compound can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Yellow 220 involves the diazotization of 2-amino-4-nitrophenol followed by coupling with 2-naphthol-3,6-disulfonic acid.", "Starting Materials": [ "2-amino-4-nitrophenol", "sodium nitrite", "hydrochloric acid", "2-naphthol-3,6-disulfonic acid", "sodium hydroxide" ], "Reaction": [ "Dissolve 2-amino-4-nitrophenol in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 2-naphthol-3,6-disulfonic acid in sodium hydroxide solution.", "Add the diazonium salt solution to the above solution with stirring to form the coupling product.", "Filter the product and wash with water.", "Dry the product and recrystallize from water to obtain Acid Yellow 220." ] } | |

CAS RN |

70851-34-2 |

Molecular Formula |

C46H32Cl2CoN8O14S2.4Na C46H32Cl2CoN8Na4O14S2 |

Molecular Weight |

1206.7 g/mol |

IUPAC Name |

tetrasodium;2-[[3-[[(Z)-1-(2-chloroanilino)-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-oxidophenyl]sulfonylamino]benzoate;cobalt(2+) |

InChI |

InChI=1S/2C23H19ClN4O7S.Co.4Na/c2*1-13(29)21(22(31)25-18-9-5-3-7-16(18)24)27-26-19-12-14(10-11-20(19)30)36(34,35)28-17-8-4-2-6-15(17)23(32)33;;;;;/h2*2-12,28-30H,1H3,(H,25,31)(H,32,33);;;;;/q;;+2;4*+1/p-6/b2*21-13-,27-26?;;;;; |

InChI Key |

LVSJPUNUJNHSOQ-YDEBHIOOSA-H |

Isomeric SMILES |

C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].C/C(=C(/N=NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)[O-])[O-])\C(=O)NC3=CC=CC=C3Cl)/[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |

SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])O)[O-].[Na+].[Na+].[Na+].[Na+].[Co] |

Canonical SMILES |

CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1Cl)N=NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Co+2] |

Other CAS RN |

70851-34-2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-1,3-diazinane](/img/structure/B1659959.png)

![1,3-Bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]thiourea](/img/structure/B1659960.png)

![[2-Methyl-5-(4-nitrophenyl)-1,3-oxazol-4-yl]methanol](/img/structure/B1659963.png)

![1H-Purine, 6-[(3-phenyl-2-propenyl)thio]-](/img/structure/B1659968.png)

![Ethyl 4-[2-(2-bromo-4-chlorophenoxy)acetamido]benzoate](/img/structure/B1659974.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B1659976.png)